SCD1抑制剂-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SCD1 inhibitor-1 is a potent and liver-selective stearoyl-CoA desaturase-1 (SCD1) inhibitor . SCD1 is a crucial enzyme involved in de novo lipid synthesis, producing mono-unsaturated fatty acids (MUFAs) . It is indispensable for DENV2 replication . The enzymatic activity of SCD1 is required for viral genome replication and particle release .

Synthesis Analysis

The synthesis of SCD1 inhibitor-1 involves a high-throughput proliferative screen with 4 ccRCC cell lines . The study identified that events downstream of FAS (fatty acid desaturation) are critical for virus replication .

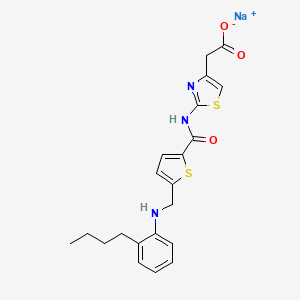

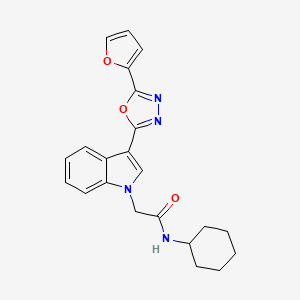

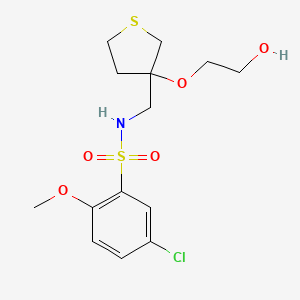

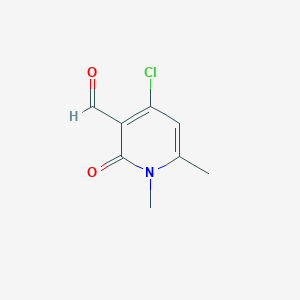

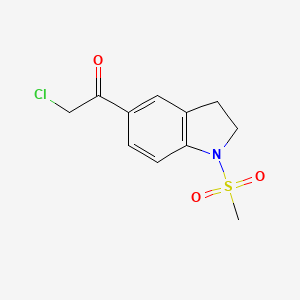

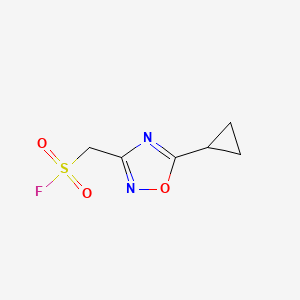

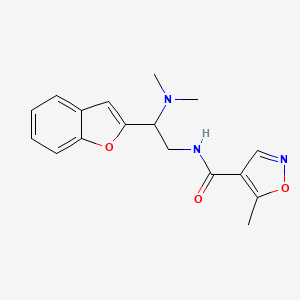

Molecular Structure Analysis

The chemical formula of SCD1 inhibitor-1 is C21H20F3N3O3 . Its exact mass is 419.15 and its molecular weight is 419.404 .

Chemical Reactions Analysis

SCD1 plays a significant role in lipid metabolism. Inhibition of SCD1 halts the desaturation of stearic acid (C18:0), leading to a decrease in cellular concentrations of oleic acid (C18:1) . Oleic acid is a key building block for more complex phospholipids, cholesterol esters, and triglycerides that function as constituents of cellular and virus-induced membranes .

Physical And Chemical Properties Analysis

SCD1 inhibitor-1 is a potent, selective SCD1 inhibitor with an IC50 of 4.5 nM . It inhibits the conversion of saturated, long-chain fatty acyl-CoAs to monounsaturated, long-chain fatty acyl-CoAs in vitro .

科学研究应用

代谢疾病和其他适应症的治疗靶点:

- SCD1是代谢疾病的新型治疗靶点,在多种疾病中具有潜在应用前景。由于对相关生物系统的了解不完全,因此存在挑战。先进的SCD1抑制剂已进入早期临床开发阶段 (Zhang, Dales, & Winther, 2014).

在透明细胞肾细胞癌(ccRCC)中的作用:

- SCD1被确认为ccRCC中的新型分子靶点。抑制SCD1可减少肿瘤细胞增殖并诱导细胞凋亡。这表明SCD1是ccRCC治疗的潜在靶点,特别是在晚期或转移性疾病中 (von Roemeling et al., 2013).

对乳腺癌中脂肪酸组成的影响:

- SCD1的药理抑制改变了乳腺癌组织培养中的脂肪酸组成。这表明由于SCD1抑制引起的脂肪酸组成改变可能影响乳腺癌的存活和进展 (Mohammadzadeh et al., 2014).

针对血脂异常和肥胖的抑制:

- SCD1是治疗血脂异常和肥胖的靶点。已经综述了SCD1抑制剂的药理作用和不良反应,并讨论了SCD1抑制在治疗代谢疾病中的未来前景 (Liu, 2010).

作为针对多种疾病的策略的抑制:

- SCD1抑制剂被提议作为皮肤病、非酒精性脂肪性肝炎、丙型肝炎病毒、阿尔茨海默病和癌症等疾病的新疗法。这突出了SCD1抑制在各个治疗领域的广泛潜力 (Uto, 2016).

在子宫内膜癌进展中的作用:

- SCD1与子宫内膜癌的生长和进展有关。抑制SCD1可抑制子宫内膜癌细胞生长并诱导细胞凋亡,表明其作为子宫内膜癌治疗靶点的潜力 (Li et al., 2018).

增强抗肿瘤T细胞反应:

- SCD1的抑制增强了抗肿瘤T细胞反应,有可能与抗PD-1抗体协同作用于癌症治疗。这表明SCD1是改善癌症免疫疗法的靶点 (Katoh et al., 2022).

针对胃癌干细胞样特性的抑制剂:

- SCD1调节胃癌干细胞样特性并促进肿瘤转移。靶向SCD1可能是抑制胃癌转移和增强化疗敏感性的有效策略 (Gao et al., 2020).

作用机制

The inhibition of SCD1 can lead to the excessive accumulation of saturated fatty acids, which can activate the AMP-activated protein kinase (AMPK)-mediated resistance mechanism in HCT-116 cells . Systemic administration of a SCD1 inhibitor in mouse tumor models enhanced the production of CCL4 by cancer cells through the reduction of Wnt/β-catenin signaling and by CD8+ effector T cells through the reduction of endoplasmic reticulum stress .

未来方向

SCD1 bridges the link between lipophagy and lipid metabolism, and the SCD1-AMPK-lipophagy pathway suggests directions for the future treatment of NAFLD . Consequently, Aramchol is an SCD1 inhibitor and is being studied intensively . High SCD1 expression was observed in one of the non-T cell-inflamed subtypes in human colon cancer, and serum SCD1 related fatty acids were correlated with response rates and prognosis of patients with non-small lung cancer following anti-PD-1 antibody treatment .

属性

IUPAC Name |

sodium;2-[2-[[5-[(2-butylanilino)methyl]thiophene-2-carbonyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2.Na/c1-2-3-6-14-7-4-5-8-17(14)22-12-16-9-10-18(29-16)20(27)24-21-23-15(13-28-21)11-19(25)26;/h4-5,7-10,13,22H,2-3,6,11-12H2,1H3,(H,25,26)(H,23,24,27);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNBRLFLBSUHOU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1NCC2=CC=C(S2)C(=O)NC3=NC(=CS3)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N3NaO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2530934.png)

![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2530936.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2530947.png)

![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/no-structure.png)

![2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2530952.png)